molecular formula C21H24N2O2 B2728340 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946269-42-7

2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2728340
M. Wt: 336.435
InChI Key: XVWYVAYBWBUVRW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a benzamide moiety, a dimethyl group, a propyl group, and a tetrahydroquinoline group . These groups are common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline group, for example, is a type of cyclic compound known as a heterocycle, which contains atoms of at least two different elements .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Facile Synthesis of Derivatives : 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, as a derivative of tetrahydroquinoline, has been utilized in the facile synthesis of various tetrahydropyrimido and tetrahydroquinoline derivatives. These derivatives have shown reactivity towards various chemical agents like DMF-DMA, carbon disulfide, urea, and others, indicating its versatility in chemical synthesis (Elkholy & Morsy, 2006).

  • Cobalt-Promoted Dimerization : The compound has been involved in cobalt-promoted dimerization processes. This method, using aminoquinoline-directed cobalt promotion, is significant in the development of benzamides, showcasing the compound's utility in advanced organic synthesis (Grigorjeva & Daugulis, 2015).

Biological and Medicinal Research

  • Cytotoxic Activity in Cancer Research : Derivatives of this compound, especially those with cationic side chains, have been synthesized and evaluated for cytotoxic activities. Certain derivatives have shown potential in delaying tumor growth in in vivo studies, making this compound relevant in cancer research and drug development (Bu et al., 2001).

  • Development of PET Radiotracers : Hybrid structures involving this compound have been investigated as leads for tumor diagnosis due to their high affinity at σ2 receptors. These studies are crucial in the development of PET tracers for cancer diagnosis, showcasing the compound's significance in medical imaging (Abate et al., 2011).

Advanced Materials and Dyes

  • Synthesis of Azo Disperse Dyes : In material science, particularly in the synthesis of dyes, derivatives of this compound have been used as coupling components for the creation of azo disperse dyes, indicating its application in textile and material sciences (Rufchahi & Mohammadinia, 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2,4-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-11-23-19-9-7-17(13-16(19)6-10-20(23)24)22-21(25)18-8-5-14(2)12-15(18)3/h5,7-9,12-13H,4,6,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWYVAYBWBUVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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